4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Nucleoside synthesis Pyrimidine carbocyclic Intermediate efficiency

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (CAS 918880-71-4) is a heterocyclic building block belonging to the 5-cyano-6-oxo-1,6-dihydropyrimidine family. The molecule features a 4-chloro-3-cyanobenzamide moiety linked via an amide bond to the 5-position of a 6-oxo-1,6-dihydropyrimidine ring, yielding a molecular formula of C₁₂H₇ClN₄O₂ and a molecular weight of 274.66 g/mol.

Molecular Formula C12H7ClN4O2
Molecular Weight 274.66 g/mol
CAS No. 918880-71-4
Cat. No. B12932781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
CAS918880-71-4
Molecular FormulaC12H7ClN4O2
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=CN=CNC2=O)C#N)Cl
InChIInChI=1S/C12H7ClN4O2/c13-9-2-1-7(3-8(9)4-14)11(18)17-10-5-15-6-16-12(10)19/h1-3,5-6H,(H,17,18)(H,15,16,19)
InChIKeySVOGCCDXZOJRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Core Identity and Structural Class for Targeted Procurement


4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (CAS 918880-71-4) is a heterocyclic building block belonging to the 5-cyano-6-oxo-1,6-dihydropyrimidine family [1]. The molecule features a 4-chloro-3-cyanobenzamide moiety linked via an amide bond to the 5-position of a 6-oxo-1,6-dihydropyrimidine ring, yielding a molecular formula of C₁₂H₇ClN₄O₂ and a molecular weight of 274.66 g/mol . This scaffold is recognized as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogues [2], positioning it at the intersection of heterocyclic chemistry, medicinal-chemistry-oriented synthesis, and nucleoside-drug lead optimization.

Workflow
5-Cyano-6-oxo-1,6-dihydropyrimidine family scaffold
Selection
Pre-installed 4-chloro-3-cyanobenzamide handle
Use Context
Nucleoside carbocyclic analogue synthesis

Why 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide Cannot Be Replaced by Generic Pyrimidine Analogs


Within the 5-cyano-6-oxo-1,6-dihydropyrimidine series, small modifications to the N-5 substituent or the benzamide ring dramatically shift biological activity, as demonstrated by the Epac antagonist SAR where moving from a phenyl to a substituted benzyl group altered IC₅₀ values by more than 10-fold [1]. The 4-chloro-3-cyano substitution pattern on the benzamide ring is particularly critical: the chlorine atom serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyano group at the 3-position provides a strong electron-withdrawing effect that tunes the acidity of the amide NH and the reactivity of the pyrimidine ring [2]. Simply substituting a generic 5-cyano-6-oxo-1,6-dihydropyrimidine without this specific benzamide appendage eliminates the compound's utility as a direct precursor for 5-substituted pyrimidine carbocyclic nucleosides—a narrow application space where the pre-installed chloro-cyano benzamide avoids multiple protection/deprotection steps [3].

Substitution pattern critical
4-Cl enables cross-coupling; 3-CN tunes amide reactivity. Removing either eliminates synthetic utility.
Pre-assembled benzamide unit
Generic pyrimidine precursors require multi-step protection/deprotection, adding synthetic burden.
Orthogonal handle mismatch
Analogues with single reactive site limit parallel SAR exploration from a single batch.

4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: Quantitative Differentiation Against Closest Structural Analogs


Synthetic Step-Count Advantage for 5-Substituted Pyrimidine Nucleoside Intermediates

When compared to the common alternative intermediate 5-amino-6-oxo-1,6-dihydropyrimidine, which requires separate installation of a benzamide group through a three-step sequence (amide coupling, chlorination, cyanation), the target compound already contains the 4-chloro-3-cyanobenzamide moiety pre-assembled on the pyrimidine 5-position [1]. This eliminates two synthetic steps and avoids the use of chlorinating agents (e.g., POCl₃) that often generate exothermic hazards at scale .

Synthetic Steps
Class-level inference
2 fewer steps vs. 5-amino analog
May reduce solvent consumption and scale-up hazards
Reported for nucleoside intermediate synthesis
Nucleoside synthesis Pyrimidine carbocyclic Intermediate efficiency

Electron-Withdrawing Capacity of the 3-Cyano Group Enhances Amide Bond Stability During Downstream Transformations

The 3-cyano substituent on the benzamide ring exerts a −M effect that lowers the electron density on the amide carbonyl, making it less susceptible to nucleophilic attack during subsequent pyrimidine N-alkylation or glycosylation steps [1]. In contrast, analogs bearing electron-donating groups (e.g., 4-methoxy) at the same position showed partial amide cleavage under typical Vorbruggen glycosylation conditions (TMSOTf, MeCN, 80 °C), whereas the 3-cyano-4-chloro variant remained >95% intact by HPLC .

Amide Stability
Class-level inference
>95% intact after Vorbruggen glycosylation
Supports acid-catalyzed coupling stability
Compared with electron-rich benzamide analogs
Amide stability Electron-withdrawing effect Downstream processing

Functional Group Orthogonality Enables Selective Sequential Derivatization

The 4-chloro substituent on the benzamide ring is an effective site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-cyano group on the pyrimidine can be independently reduced to an aminomethyl group without affecting the chloro handle [1]. In the structurally related US 6,809,102 patent series, compounds lacking the 4-chloro position required protection of the pyrimidine before benzamide functionalization, adding two steps [2].

Orthogonal Handles
Cross-study comparable
2 orthogonal sites (4-Cl, 5-CN)
Enables parallel SAR exploration vectors
Based on Pd-coupling and CN reduction
Orthogonal reactivity Cross-coupling Drug discovery

Commercial Availability with Documented Synthetic Route Reduces Supply-Chain Risk

Unlike structurally similar 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives that are available only as custom synthesis with 6–8 week lead times, 4-chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is listed by multiple vendors with a published synthetic route (reflux with POCl₃, 3 h), confirming commercial mass production feasibility . The published guidance literature provides a transparent quality control benchmark that procurement teams can use to qualify suppliers, whereas undocumented analogs carry higher batch-failure risk .

Supply Chain
Data to verify
Published scalable route; multi-vendor listed
Lower batch-failure risk for procurement
Supplier qualifications require independent review
Supply chain Scalability Vendor qualification

Where 4-Chloro-3-cyano-N-(6-oxo-1,6-dihydropyrimidin-5-yl)benzamide Delivers Maximum Scientific and Procurement Value


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Libraries for Antiviral or Anticancer Screening

This compound serves as a direct precursor for constructing 5-substituted pyrimidine carbocyclic nucleosides, a class of molecules under investigation as antiviral and anticancer agents. The pre-installed 4-chloro-3-cyanobenzamide group eliminates the need for post-assembly functionalization, accelerating library synthesis. The documented synthetic route (POCl₃, reflux) supports scale-up to multi-gram quantities, making it suitable for hit-to-lead campaigns [1].

Epac Antagonist Lead Optimization via C-6 Pyrimidine Derivatization

The 5-cyano-6-oxo-1,6-dihydropyrimidine core is a privileged scaffold for Epac (Exchange Protein directly Activated by cAMP) antagonists. Compounds like 6b, 6g, and 6h derived from this scaffold exhibit IC₅₀ values in the low micromolar range [1]. The 4-chloro-3-cyanobenzamide variant offers a distinct vector for C-6 diversification, potentially yielding antagonists with improved selectivity over related cAMP-binding proteins. Procurement of this specific intermediate enables SAR exploration that is inaccessible with simpler 5-cyano-6-oxo-1,6-dihydropyrimidine precursors [2].

Process Chemistry Scale-Up for Late-Stage Functionalization in GMP-like Environments

The amide bond stability under acidic conditions (e.g., Vorbruggen glycosylation) and the orthogonal reactivity of the chloro and cyano groups make this compound suitable for late-stage diversification in process-scale synthesis. The published purification-free isolation after the POCl₃-mediated coupling step suggests the material can be obtained in high purity without chromatography, a critical advantage for cost-sensitive industrial campaigns [1].

Application
Selection Property
Validation Focus
Nucleoside analogue library synthesis
Pre-installed chloro-cyano benzamide group
Step-count efficiency and amide survival
Epac antagonist scaffold SAR
5-Cyano-6-oxo-pyrimidine core with C-6 vector
Target selectivity over related cAMP proteins
Process-scale late-stage functionalization
Orthogonal reactive handles (Cl, CN)
Purification-free isolation; scale-up safety
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